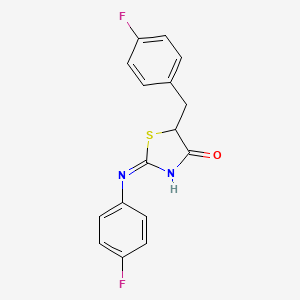
(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12F2N2OS and its molecular weight is 318.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention due to its diverse biological activities. This compound features a thiazolidinone core, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazolidine ring with specific substitutions that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cytotoxicity : Research has demonstrated that derivatives exhibit cytotoxic effects on ovarian (SKOV3) and cervical (HeLa) cancer cell lines. The compound's modifications influence its potency, with certain derivatives achieving IC50 values in the low micromolar range, indicating strong cytotoxic potential against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways in cancer cells .
Antimicrobial Activity
Thiazolidin-4-one derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum : Compounds structurally related to this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4f | 31.25 | Candida glabrata |
| 4b | 62.5 | Klebsiella pneumoniae |
| 2e | <31.25 | E. coli |
Anti-inflammatory and Other Activities
Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. They have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Additionally, some studies suggest potential applications in treating diabetes due to their interaction with PPARγ receptors .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on HeLa cells, revealing that certain compounds induced apoptosis at concentrations as low as 10 µM, showcasing their potential as effective anticancer agents .
- Antimicrobial Screening : Another investigation screened multiple thiazolidine derivatives against a panel of bacterial strains, finding that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity compared to standard antibiotics .
特性
IUPAC Name |
2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFMPCYFMWBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326832 |
Source


|
| Record name | 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26669313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327077-26-9 |
Source


|
| Record name | 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














